Cas no 2228457-11-0 (2-amino-1-(4-bromo-2,6-dimethoxyphenyl)ethan-1-ol)

2-Amino-1-(4-bromo-2,6-dimethoxyphenyl)ethan-1-ol is a brominated and dimethoxylated phenylethanolamine derivative with potential applications in pharmaceutical and organic synthesis. Its structural features, including the aromatic bromine substitution and methoxy groups, enhance its reactivity in electrophilic and nucleophilic transformations. The presence of both amino and hydroxyl functional groups allows for versatile derivatization, making it a valuable intermediate in the synthesis of bioactive compounds. The electron-rich aromatic system and steric effects from the methoxy groups contribute to selective reactivity, while the bromine substituent facilitates further functionalization via cross-coupling reactions. This compound is suited for research in medicinal chemistry and advanced material development.
2-amino-1-(4-bromo-2,6-dimethoxyphenyl)ethan-1-ol structure
2228457-11-0 structure
商品名:2-amino-1-(4-bromo-2,6-dimethoxyphenyl)ethan-1-ol
CAS番号:2228457-11-0
MF:C10H14BrNO3
メガワット:276.127062320709
CID:5808486
PubChem ID:165652961

2-amino-1-(4-bromo-2,6-dimethoxyphenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-amino-1-(4-bromo-2,6-dimethoxyphenyl)ethan-1-ol
    • 2228457-11-0
    • EN300-1924813
    • インチ: 1S/C10H14BrNO3/c1-14-8-3-6(11)4-9(15-2)10(8)7(13)5-12/h3-4,7,13H,5,12H2,1-2H3
    • InChIKey: KGFHJUQRSSHBSS-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C(=C(C=1)OC)C(CN)O)OC

計算された属性

  • せいみつぶんしりょう: 275.01571g/mol
  • どういたいしつりょう: 275.01571g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 180
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 64.7Ų

2-amino-1-(4-bromo-2,6-dimethoxyphenyl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1924813-0.25g
2-amino-1-(4-bromo-2,6-dimethoxyphenyl)ethan-1-ol
2228457-11-0
0.25g
$840.0 2023-09-17
Enamine
EN300-1924813-5.0g
2-amino-1-(4-bromo-2,6-dimethoxyphenyl)ethan-1-ol
2228457-11-0
5g
$2732.0 2023-06-02
Enamine
EN300-1924813-0.1g
2-amino-1-(4-bromo-2,6-dimethoxyphenyl)ethan-1-ol
2228457-11-0
0.1g
$804.0 2023-09-17
Enamine
EN300-1924813-2.5g
2-amino-1-(4-bromo-2,6-dimethoxyphenyl)ethan-1-ol
2228457-11-0
2.5g
$1791.0 2023-09-17
Enamine
EN300-1924813-10.0g
2-amino-1-(4-bromo-2,6-dimethoxyphenyl)ethan-1-ol
2228457-11-0
10g
$4052.0 2023-06-02
Enamine
EN300-1924813-1.0g
2-amino-1-(4-bromo-2,6-dimethoxyphenyl)ethan-1-ol
2228457-11-0
1g
$943.0 2023-06-02
Enamine
EN300-1924813-0.05g
2-amino-1-(4-bromo-2,6-dimethoxyphenyl)ethan-1-ol
2228457-11-0
0.05g
$768.0 2023-09-17
Enamine
EN300-1924813-0.5g
2-amino-1-(4-bromo-2,6-dimethoxyphenyl)ethan-1-ol
2228457-11-0
0.5g
$877.0 2023-09-17
Enamine
EN300-1924813-5g
2-amino-1-(4-bromo-2,6-dimethoxyphenyl)ethan-1-ol
2228457-11-0
5g
$2650.0 2023-09-17
Enamine
EN300-1924813-1g
2-amino-1-(4-bromo-2,6-dimethoxyphenyl)ethan-1-ol
2228457-11-0
1g
$914.0 2023-09-17

2-amino-1-(4-bromo-2,6-dimethoxyphenyl)ethan-1-ol 関連文献

2-amino-1-(4-bromo-2,6-dimethoxyphenyl)ethan-1-olに関する追加情報

Introduction to 2-amino-1-(4-bromo-2,6-dimethoxyphenyl)ethan-1-ol (CAS No. 2228457-11-0)

2-amino-1-(4-bromo-2,6-dimethoxyphenyl)ethan-1-ol is a structurally complex organic compound with the CAS registry number 2228457-11-0. This compound belongs to the class of phenolic alcohols and features a unique combination of functional groups, including an amino group, a hydroxyl group, and multiple methoxy substituents. The presence of these functional groups makes it a versatile molecule with potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

The molecular structure of 2-amino-1-(4-bromo-2,6-dimethoxyphenyl)ethan-1-ol is characterized by a phenolic ring substituted with bromine at the para position and methoxy groups at the ortho and para positions. The amino group is attached to the ethanolic chain, which further enhances the compound's reactivity and biological activity. Recent studies have highlighted the importance of such structurally diverse compounds in drug discovery, particularly in the development of novel therapeutic agents for diseases such as cancer, neurodegenerative disorders, and infectious diseases.

One of the key areas of research involving CAS No. 2228457-11-0 is its potential as a lead compound in medicinal chemistry. Researchers have explored its ability to modulate various cellular pathways, including those involved in inflammation, oxidative stress, and apoptosis. For instance, studies have demonstrated that this compound exhibits significant anti-inflammatory activity by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, its antioxidant properties have been attributed to its ability to scavenge free radicals and reduce oxidative damage in cellular models.

The synthesis of 2-amino-1-(4-bromo-2,6-dimethoxyphenyl)ethan-1-ol involves a multi-step process that typically begins with the preparation of the phenolic precursor. Recent advancements in synthetic methodologies have enabled chemists to optimize the synthesis pathway, improving both yield and purity. For example, the use of microwave-assisted synthesis has been reported to significantly accelerate the formation of this compound while maintaining its structural integrity.

In terms of biological activity, CAS No. 2228457-11-0 has shown promise as a potential anticancer agent. Preclinical studies have demonstrated its ability to induce apoptosis in various cancer cell lines while sparing normal cells. This selective cytotoxicity is attributed to its ability to target specific signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway. Furthermore, recent research has explored its potential as a radiosensitizer, enhancing the efficacy of radiation therapy in cancer treatment.

Beyond its therapeutic applications, 2-amino-1-(4-bromo-2,6-dimethoxyphenyl)ethan-1

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